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Overview
Description
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C12H12N2O6 and a molecular weight of 280.23 g/mol It is known for its unique structure, which includes a methoxy group, a nitro group, and a 5-oxo-L-prolinate moiety
Preparation Methods
The synthesis of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate typically involves the reaction of 2-methoxy-4-nitrophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-4-nitrophenyl 5-oxo-L-prolinate.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-methoxy-4-aminophenyl 5-oxo-L-prolinate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate can be compared with similar compounds such as:
2-Methoxy-4-nitrophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of the 5-oxo-L-prolinate moiety.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a different core structure but shares some functional groups with 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate.
Properties
CAS No. |
53375-50-1 |
---|---|
Molecular Formula |
C12H12N2O6 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15) |
InChI Key |
ZKPBFAPKUAHRCU-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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